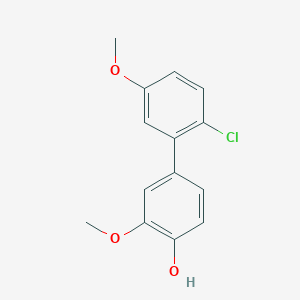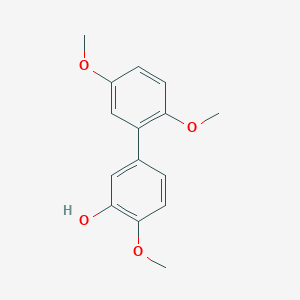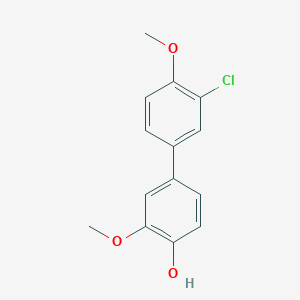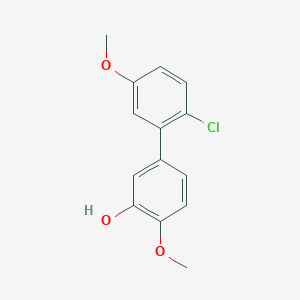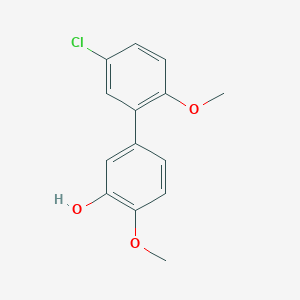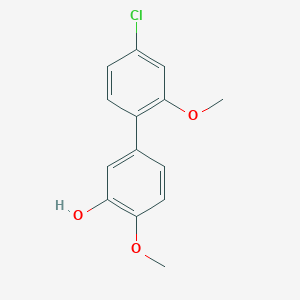
2-Methoxy-4-(4-trifluoromethylphenyl)phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-4-(4-trifluoromethylphenyl)phenol, 95%, is a compound that has been studied for its potential to be used in a variety of scientific research applications. This compound is a white crystalline solid with a molecular weight of 246.24 g/mol and a melting point of 97°C. It is soluble in ethanol, acetone, and methanol, and insoluble in water. It is also known as 2-methoxy-4-(4-trifluoromethylphenyl)phenol, 4-trifluoromethyl-2-methoxyphenol, 4-trifluoromethyl-2-hydroxy-1-methoxyphenyl, and 4-trifluoromethyl-2-methoxyphenol.
Applications De Recherche Scientifique
2-Methoxy-4-(4-trifluoromethylphenyl)phenol, 95%, has been studied for its potential to be used in a variety of scientific research applications. It has been used as a reagent in the synthesis of various organic compounds, such as 4-trifluoromethyl-2-methoxybenzaldehyde, 4-trifluoromethyl-2-methoxybenzene, and 4-trifluoromethyl-2-methoxybenzyl alcohol. It has also been studied for its potential to be used as an inhibitor of the enzyme cytochrome P450 2C19.
Mécanisme D'action
2-Methoxy-4-(4-trifluoromethylphenyl)phenol, 95%, is thought to act as an inhibitor of the enzyme cytochrome P450 2C19. This enzyme is involved in the metabolism of drugs and other compounds in the body. By inhibiting the enzyme, 2-methoxy-4-(4-trifluoromethylphenyl)phenol, 95%, can affect the metabolism of drugs and other compounds, potentially leading to different physiological and biochemical effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-methoxy-4-(4-trifluoromethylphenyl)phenol, 95%, have not been fully studied. However, some studies have shown that it can act as an inhibitor of the enzyme cytochrome P450 2C19, which can affect the metabolism of drugs and other compounds in the body. In addition, it has been suggested that this compound may have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 2-methoxy-4-(4-trifluoromethylphenyl)phenol, 95%, in laboratory experiments is that it is a relatively inexpensive and commercially available reagent. It is easy to synthesize and can be stored at room temperature. The main limitation is that it can be difficult to obtain high purity samples, as the compound is not always available in its purest form.
Orientations Futures
Future research on 2-methoxy-4-(4-trifluoromethylphenyl)phenol, 95%, could focus on further exploring its potential to be used in a variety of scientific research applications. Additionally, further studies could be conducted to better understand its biochemical and physiological effects, as well as its potential to be used as an inhibitor of cytochrome P450 2C19. Finally, further research could focus on developing more efficient and cost-effective methods of synthesizing the compound.
Méthodes De Synthèse
2-Methoxy-4-(4-trifluoromethylphenyl)phenol, 95%, is synthesized by the reaction of 4-trifluoromethylphenol with sodium methoxide in methanol. The reaction is carried out at room temperature and yields a 95% pure product. The reaction is as follows:
4-Trifluoromethylphenol + Sodium methoxide → 2-Methoxy-4-(4-trifluoromethylphenyl)phenol, 95%
Propriétés
IUPAC Name |
2-methoxy-4-[4-(trifluoromethyl)phenyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3O2/c1-19-13-8-10(4-7-12(13)18)9-2-5-11(6-3-9)14(15,16)17/h2-8,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLTYIZMPULFRJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC=C(C=C2)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90685688 |
Source


|
| Record name | 3-Methoxy-4'-(trifluoromethyl)[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90685688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-4-(4-trifluoromethylphenyl)phenol | |
CAS RN |
1058138-68-3 |
Source


|
| Record name | 3-Methoxy-4'-(trifluoromethyl)[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90685688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[5-(Methoxycarbonyl)thiophen-3-yl]-2-methoxyphenol, 95%](/img/structure/B6380113.png)

